4-Fluoro-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-Fluoro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a fluorine atom at the 4-position of the pyrazole ring imparts unique chemical and biological properties to this compound. Pyrazolopyridines have garnered significant interest in medicinal chemistry due to their structural similarity to purine bases, which are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and fluorination steps. One common method involves the following steps :
Formation of the pyrazole ring: 5-Aminopyrazole is reacted with diethyl ethoxymethylenemalonate in the presence of a base such as sodium ethoxide to form an intermediate pyrazole derivative.
Cyclization: The intermediate is then cyclized under acidic conditions, typically using trifluoroacetic acid, to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. Continuous flow chemistry and microwave-assisted synthesis are some of the techniques used to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
4-Fluoro-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, such as tropomyosin receptor kinases (TRKs), which are implicated in cancer.
Biological Studies: The compound is used to study the structure-activity relationships of pyrazolopyridine derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the fluorine atom at the 4-position, resulting in different chemical and biological properties.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with distinct tautomeric forms and reactivity.
Pyrazolo[1,5-a]pyrimidine: A related compound with a different ring fusion pattern, leading to unique applications and properties.
Uniqueness
4-Fluoro-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the fluorine atom, which enhances its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
4-fluoro-1H-pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJWGSIFCHXGAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1F)C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856218 | |
Record name | 4-Fluoro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856859-50-2 | |
Record name | 4-Fluoro-1H-pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856859-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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